2,2-Difluoro-2-[3-fluoro-5-(trifluoromethyl)phenyl]acetic acid
CAS No.:
VCID: VC18207892
Molecular Formula: C9H4F6O2
Molecular Weight: 258.12 g/mol
* For research use only. Not for human or veterinary use.
![2,2-Difluoro-2-[3-fluoro-5-(trifluoromethyl)phenyl]acetic acid -](/images/structure/VC18207892.png)
Description |
2,2-Difluoro-2-[3-fluoro-5-(trifluoromethyl)phenyl]acetic acid is a synthetic organic compound with a unique chemical structure. It belongs to the class of fluorinated compounds, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their distinct physical and chemical properties. This compound is characterized by its molecular formula C₉H₄F₆O₂ and molecular weight of 258.12 g/mol . Synthesis and PreparationThe synthesis of 2,2-Difluoro-2-[3-fluoro-5-(trifluoromethyl)phenyl]acetic acid typically involves multi-step organic reactions. While specific synthesis protocols for this compound are not widely documented, similar fluorinated compounds are often prepared using methods involving fluorination reactions, Friedel-Crafts acylation, or other advanced organic synthesis techniques. Potential ApplicationsFluorinated compounds like 2,2-Difluoro-2-[3-fluoro-5-(trifluoromethyl)phenyl]acetic acid are of interest in various fields due to their unique properties:
|
---|---|
Product Name | 2,2-Difluoro-2-[3-fluoro-5-(trifluoromethyl)phenyl]acetic acid |
Molecular Formula | C9H4F6O2 |
Molecular Weight | 258.12 g/mol |
IUPAC Name | 2,2-difluoro-2-[3-fluoro-5-(trifluoromethyl)phenyl]acetic acid |
Standard InChI | InChI=1S/C9H4F6O2/c10-6-2-4(8(11,12)7(16)17)1-5(3-6)9(13,14)15/h1-3H,(H,16,17) |
Standard InChIKey | RBAPACVKUFJQEI-UHFFFAOYSA-N |
Canonical SMILES | C1=C(C=C(C=C1C(F)(F)F)F)C(C(=O)O)(F)F |
PubChem Compound | 155970242 |
Last Modified | Aug 10 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume